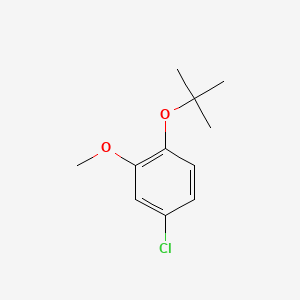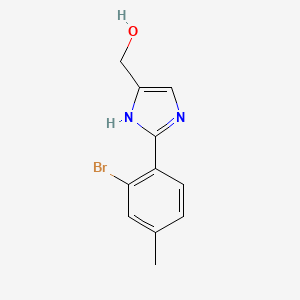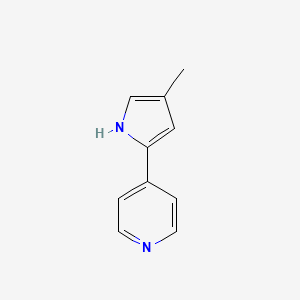![molecular formula C30H22BNO3 B13692232 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid is a complex organic compound that features a boronic acid functional group. This compound is notable for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the dibenzo[b,d]furan moiety and the boronic acid group makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki coupling reaction, where a dibenzo[b,d]furan derivative is coupled with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biosensors and diagnostic tools due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The dibenzo[b,d]furan moiety contributes to the compound’s stability and electronic properties, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran-4-boronic Acid: Similar in structure but lacks the biphenyl and amino groups.
4-(Dibenzo[b,d]furan-4-yl)aniline: Contains the dibenzo[b,d]furan and aniline moieties but lacks the boronic acid group.
Uniqueness
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid is unique due to the combination of the boronic acid group, the dibenzo[b,d]furan moiety, and the biphenyl structure. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields .
Propriétés
Formule moléculaire |
C30H22BNO3 |
|---|---|
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
[4-(N-dibenzofuran-3-yl-2-phenylanilino)phenyl]boronic acid |
InChI |
InChI=1S/C30H22BNO3/c33-31(34)22-14-16-23(17-15-22)32(28-12-6-4-10-25(28)21-8-2-1-3-9-21)24-18-19-27-26-11-5-7-13-29(26)35-30(27)20-24/h1-20,33-34H |
Clé InChI |
YOGBRPOESCAHJW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=CC=CC=C4O3)C5=CC=CC=C5C6=CC=CC=C6)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)
![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)
![8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13692172.png)



![1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)




![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)

